

# Application Note: Spectrophotometric Determination of Propyphenazone in Combination Drugs

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## Compound of Interest

Compound Name: Propyphenazone

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## Introduction

**Propyphenazone** is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is frequently formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine to enhance its therapeutic efficacy.<sup>[1]</sup> The simultaneous analysis of these components in a single dosage form presents a challenge due to spectral overlap. This application note details validated spectrophotometric methods for the quantitative determination of **propyphenazone** in such combination drug products. These methods offer a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.<sup>[1]</sup>

The described protocols are based on UV-Visible spectrophotometry, including direct absorbance measurement, absorption ratio method, and first-order derivative spectrophotometry.<sup>[2][3][4]</sup> Additionally, chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can be employed for the resolution of complex mixtures.

## Principle of Spectrophotometric Analysis

Spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. For a multi-component mixture, the total absorbance at a given wavelength is the sum of the individual absorbances of each component. By solving simultaneous equations at multiple wavelengths, the concentration of each component can be determined. Derivative spectrophotometry helps in resolving overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum, which can eliminate interference from other components at their zero-crossing points.[3][4][5]

## Experimental Protocols

### Instrumentation and Reagents

- Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is required. [6]
- Reagents:
  - Methanol (Spectroscopic grade)[3][4]
  - 0.1 M Hydrochloric Acid
  - Phosphate buffer (pH 7.2)[1]
  - Distilled water[7][8]
  - **Propyphenazone**, Paracetamol, and Caffeine reference standards.

### Preparation of Standard Stock Solutions

Accurately weigh 100 mg of each reference standard (**Propyphenazone**, Paracetamol, Caffeine) and transfer to separate 100 ml volumetric flasks.[3] Dissolve and dilute to the mark with the chosen solvent (e.g., methanol or 0.1 M HCl) to obtain a stock solution of 1000 µg/ml for each compound.[3] From these stock solutions, prepare working standard solutions of desired concentrations by appropriate dilution.

### Sample Preparation (from Tablet Formulation)

- Weigh and finely powder at least 20 tablets to get a homogenous sample.
- Accurately weigh a quantity of the powdered tablets equivalent to a known amount of the active ingredients (e.g., 100 mg of the total drug content).
- Transfer the powder to a 100 ml volumetric flask.
- Add about 70 ml of the solvent, sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and then dilute to the mark with the same solvent.
- Filter the solution through a suitable filter paper to remove any insoluble excipients.
- Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the analytical method.[4]

## Spectrophotometric Methods

- Scan the standard solutions of **Propyphenazone**, Paracetamol, and Caffeine in the UV region (e.g., 200-400 nm) to determine their respective wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).[6][8]
- For a three-component mixture (**Propyphenazone**, Paracetamol, Caffeine), select three wavelengths for analysis, which are the  $\lambda_{\text{max}}$  of each of the three drugs.[8]
- Measure the absorbance of the sample solution at the three selected wavelengths.
- Calculate the concentration of each component by solving the simultaneous equations (Cramer's rule can be applied).[7][8]

This method is suitable for the analysis of a two-component mixture.

- Determine the  $\lambda_{\text{max}}$  of both drugs and the iso-absorptive point (the wavelength at which both substances have the same absorptivity).[1][2]
- Measure the absorbance of the sample solution at the iso-absorptive point and the  $\lambda_{\text{max}}$  of one of the components.[1][2]

- The concentration of the components can be calculated using the specific equations derived for this method.[\[1\]](#)

This method is particularly useful for resolving binary mixtures with overlapping spectra.[\[3\]](#)[\[4\]](#)

- Record the absorption spectra of the standard solutions of **Propyphenazone** and Paracetamol and convert them to their first-derivative spectra.
- Identify the zero-crossing point (ZCP) of one drug and the wavelength at which the other drug shows a significant derivative absorbance.[\[3\]](#)[\[4\]](#)
- For the determination of **Propyphenazone** in a mixture with Paracetamol, measure the first-derivative absorbance at the ZCP of Paracetamol (e.g., 249 nm).[\[3\]](#)[\[4\]](#)
- Similarly, for the determination of Paracetamol, measure the first-derivative absorbance at the ZCP of **Propyphenazone** (e.g., 274 nm).[\[3\]](#)[\[4\]](#)
- The concentration of each drug is proportional to the derivative absorbance at the respective ZCP of the other drug.

## Quantitative Data Summary

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of **Propyphenazone** in combination drugs.

Table 1: Method Validation Parameters for **Propyphenazone** Analysis

Analytical Method	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (% RSD)
UV-Spectrophotometry	2 - 20	95 - 102	<5
First Order Derivative	5 - 24	100.45 - 102.71	-
Absorption Ratio Method	5 - 17.5	-	-
Multivariate Calibration (PCR/PLS)	10.0 - 30.0	-	-

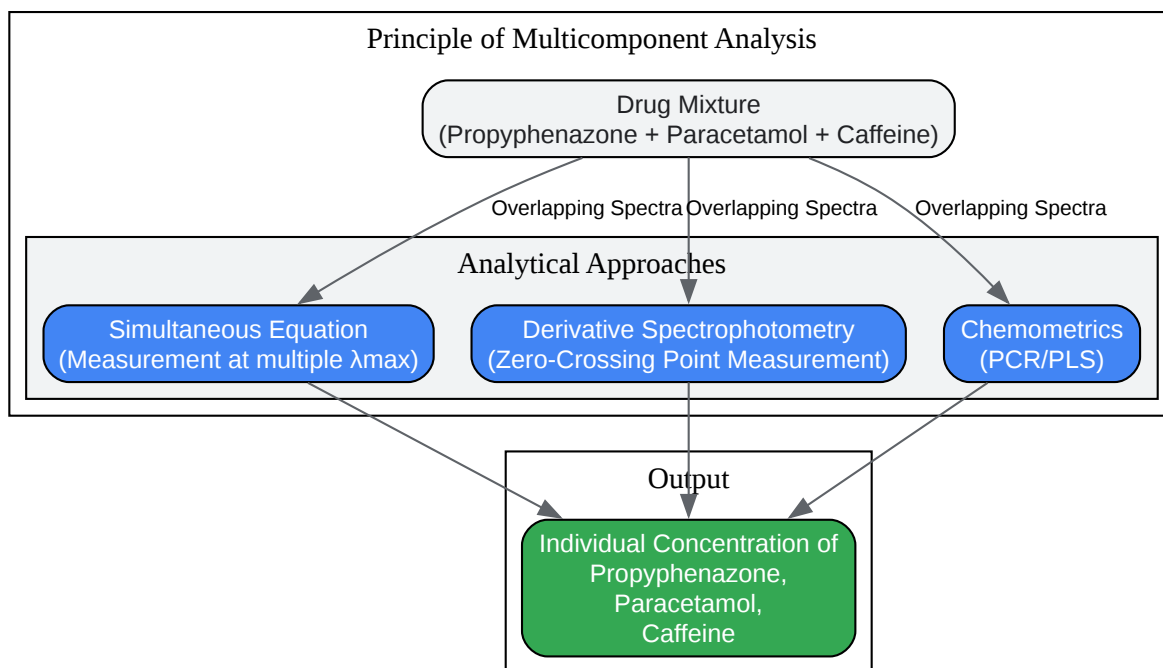
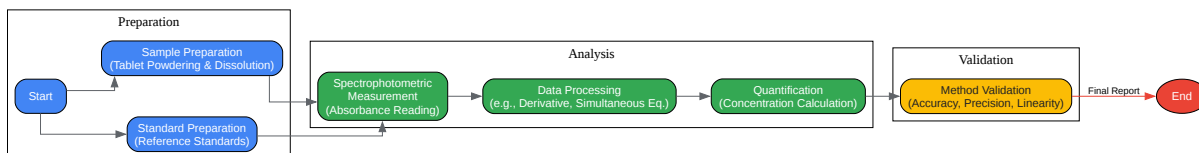
Data compiled from multiple sources.[1][4][7] "-" indicates data not available in the provided search results.

Table 2: Wavelengths used in Different Spectrophotometric Methods

Method	Analyte	Wavelength (nm)	Solvent
UV-Spectrophotometry	Propyphenazone	266	Double distilled water
First Order Derivative	Propyphenazone	249 (ZCP of Paracetamol)	Methanol
First Order Derivative	Paracetamol	274 (ZCP of Propyphenazone)	Methanol
Absorption Ratio Method	Propyphenazone	265 ( $\lambda_{max}$ )	Phosphate buffer pH 7.2:Methanol (70:30)
Absorption Ratio Method	Paracetamol	245 ( $\lambda_{max}$ )	Phosphate buffer pH 7.2:Methanol (70:30)
Absorption Ratio Method	Caffeine	273 ( $\lambda_{max}$ )	Phosphate buffer pH 7.2:Methanol (70:30)

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)  
[\[4\]](#)[\[7\]](#)

## Visualizations



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